Octan-2-yl carbamate
Description
Structure
2D Structure
Properties
CAS No. |
6319-48-8 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
octan-2-yl carbamate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(2)12-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) |
InChI Key |
VIZGCWHTMUXABY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl carbamate can be achieved through several methods. One common approach involves the reaction of octan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow system. This method involves the reaction of octan-2-ol with dimethyl carbonate in the presence of a catalyst such as indium triflate. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates undergo hydrolysis under acidic or basic conditions, yielding alcohols and amines/ammonia. For Octan-2-yl carbamate, this reaction proceeds via two primary mechanisms:
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl or ), the carbamate cleaves to release octan-2-ol and ammonium salts:
This mechanism involves nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate .
Base-Catalyzed Hydrolysis
In basic media (e.g., NaOH), hydrolysis generates octan-2-ol and sodium carbonate:
The reaction follows an elimination-addition pathway (), forming an isocyanate intermediate .
| Conditions | Reagents | Major Products | Mechanism | References |
|---|---|---|---|---|
| Acidic (pH < 3) | HCl, | Octan-2-ol, , | Nucleophilic acyl substitution | |
| Basic (pH > 10) | NaOH, | Octan-2-ol, , | elimination |
Thermal Decomposition
At elevated temperatures (>150°C), this compound decomposes to form isocyanates and alcohols:
This reaction is critical in polymer chemistry and drug design, where carbamates act as protecting groups .
Nucleophilic Substitution
The carbamate group serves as a leaving group in nucleophilic substitution reactions. For example, treatment with Grignard reagents displaces the carbamate:
This reaction is leveraged in synthesizing branched ethers .
Oxidation and Reduction
While this compound lacks oxidizable substituents (e.g., alcohols), its nitrogen center can participate in redox reactions:
Oxidation
Strong oxidants (e.g., ) oxidize the carbamate nitrogen to nitro compounds, though this pathway is less common .
Reduction
Catalytic hydrogenation () reduces the carbamate to a secondary amine:
This reaction is utilized in amine synthesis.
Enzymatic Hydrolysis
In biological systems, esterases and amidases hydrolyze carbamates to release bioactive amines. For this compound, this property is explored in prodrug design .
Scientific Research Applications
Octan-2-yl carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octan-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition is often reversible and depends on the structure of the carbamate and the enzyme involved . The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares Octan-2-yl carbamate with compounds sharing structural or functional similarities, focusing on enzymatic interactions, stereospecificity, and physicochemical properties.
This compound vs. Octan-2-yl Sulphate
Key Differences:
- Functional Group Reactivity: this compound contains a carbamate group, while octan-2-yl sulphate (C₈H₁₇SO₄⁻K⁺) features a sulphate ester. The carbamate’s stability under physiological conditions contrasts with the sulphate’s susceptibility to enzymatic hydrolysis .
- Stereospecific Hydrolysis: Enzymatic hydrolysis of potassium (+)-octan-2-yl sulphate produces (-)-octan-2-ol ([α]₂ = -11.8°), demonstrating strict stereochemical inversion during catalysis.
- Enzyme Interactions: Unlike carbamates, sulphates interact directly with catalytic triads in enzymes (e.g., esterases), whereas carbamates like this compound may adopt a "hairpin"-like conformation without direct catalytic triad binding .
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Functional Group | Enzyme Interaction | Stereospecific Outcome |
|---|---|---|---|---|---|
| This compound | Not available | C₉H₁₉NO₂ | Carbamate (-O-C(=O)-NH₂) | Indirect (cis-conformation) | Not fully characterized |
| Octan-2-yl sulphate | Not provided | C₈H₁₇SO₄⁻K⁺ | Sulphate ester (-OSO₃⁻) | Direct (catalytic triad) | (-)-Octan-2-ol ([α]₂ = -11.8°) |
This compound vs. 2-Cyano-N-[(methylamino)carbonyl]acetamide
Key Differences:
- Functional Groups: 2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂) contains a cyano (-CN), carbamate (-N-C(=O)-O-), and acetamide group, enabling diverse reactivity.
This compound vs. Oct-2-ynal
Key Differences:
- Reactivity: Oct-2-ynal (C₈H₁₂O) is an α,β-unsaturated aldehyde prone to nucleophilic attacks, unlike the carbamate’s hydrolytic stability. This makes Oct-2-ynal more reactive but less stable in aqueous environments .
- Molecular Weight: this compound (MW ≈ 177.26 g/mol) has a higher molecular weight than Oct-2-ynal (MW = 124.18 g/mol), impacting bioavailability and diffusion rates .
Mechanistic and Conformational Insights
- Carbamate Conformation: For this compound, the cis-arrangement of the carbamate group facilitates a "hairpin"-like structure, optimizing binding to hydrophobic enzyme pockets. This contrasts with bulkier derivatives (e.g., aryl carbamates), which exhibit steric hindrance .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Octan-2-yl carbamate, and how can its purity and structural integrity be validated?
- Methodological Answer :
- Synthesis : this compound can be synthesized via carbamate-forming reactions, such as condensation of alcohols with isocyanates or carbamoyl chlorides. For example, tert-butyl carbamate derivatives are synthesized using coupling reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to activate carboxylic acids or amines . Adapting these protocols, octan-2-ol could react with a carbamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the target compound.
- Characterization : Validate purity via HPLC (e.g., C18 columns optimized for carbamates ), NMR (¹H/¹³C for functional group identification), and IR spectroscopy (to confirm carbamate C=O and N-H stretches). Mass spectrometry (ESI-MS) ensures molecular weight accuracy. For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., column chromatography gradients) .
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC with Fluorescence Detection : Pre-column derivatization using agents like 9-xanthydrol enhances sensitivity for carbamates, enabling detection at sub-ppm levels. Mobile phases (e.g., acetonitrile/water gradients) and C18 columns are standard .
- Immunoassays : Nanomaterial-based biosensors (e.g., carbon/magnetic nanoparticles functionalized with anti-carbamate antibodies) offer rapid, field-deployable detection. Cross-reactivity studies are critical to avoid false positives from structural analogs .
- Validation : Use spiked recovery experiments and internal standards (e.g., deuterated ethyl carbamate) to assess accuracy and matrix effects .
Q. How does pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).
- Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) using first-order kinetics. Compare with computational models (e.g., Arrhenius plots) to predict shelf-life under storage conditions .
- Mechanistic Insight : Carbamates hydrolyze to amines and CO₂ under acidic/basic conditions. FTIR or LC-MS can identify degradation products (e.g., octan-2-ol and carbamic acid intermediates) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase for pesticidal activity). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- Quantum Mechanics (QM) : Calculate reaction energies (e.g., carbamate formation) at the B3LYP/6-311G+(d,p) level. Compare with experimental thermochemical data (e.g., heat of formation from calorimetry) to refine computational parameters .
Q. What mechanistic insights explain the carcinogenic potential of carbamate derivatives like this compound?
- Methodological Answer :
- Metabolic Activation : Investigate cytochrome P450-mediated oxidation to electrophilic intermediates (e.g., nitrenium ions) using liver microsomes. Track DNA adduct formation via ³²P-postlabeling or LC-MS/MS .
- Comparative Toxicology : Compare this compound’s genotoxicity (Ames test, Comet assay) with ethyl carbamate, a known carcinogen. Dose-response studies in rodent models can establish NOAEL/LOAEL thresholds .
Q. How can discrepancies in thermodynamic data for carbamate reactions be resolved?
- Methodological Answer :
- Data Harmonization : Replicate historical experiments (e.g., Clark’s 1927 calorimetry for ammonium carbamate ) using modern instrumentation. Control variables like gas purity (NH₃/CO₂) and reaction vessel materials.
- Uncertainty Analysis : Apply Monte Carlo simulations to quantify error propagation in thermodynamic calculations. Cross-validate results with ab initio QM and experimental pKa/stability constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
